Agomelatine Acetic Acid

Catalog No.
S13942423
CAS No.
M.F
C13H14O3
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agomelatine Acetic Acid

Product Name

Agomelatine Acetic Acid

IUPAC Name

(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetic acid

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C13H14O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h5-8H,2-4H2,1H3,(H,14,15)/b10-7+

InChI Key

XNPWRVMAMATBMA-JXMROGBWSA-N

Canonical SMILES

COC1=CC2=C(CCCC2=CC(=O)O)C=C1

Isomeric SMILES

COC1=CC\2=C(CCC/C2=C\C(=O)O)C=C1

Agomelatine Acetic Acid, chemically known as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, is a synthetic compound that serves as an antidepressant. It is particularly notable for its dual action as an agonist at melatonin receptors (MT1 and MT2) and an antagonist at serotonin 5-HT2C receptors. This unique mechanism allows Agomelatine Acetic Acid to effectively regulate circadian rhythms and alleviate symptoms of depression and anxiety disorders. The compound is primarily used in the treatment of major depressive episodes in adults and has shown efficacy in addressing sleep disturbances associated with depression .

Typical of amides and aromatic compounds. The synthesis involves several steps, including acylation reactions where the naphthalene ring system is modified. Notably, it can form cocrystals with acetic acid, which influences its physical properties and solubility . The compound's stability and reactivity are also affected by its interactions with biological systems, particularly within the central nervous system.

The biological activity of Agomelatine Acetic Acid is primarily attributed to its pharmacological profile. It acts on melatonin receptors to promote sleep regulation while antagonizing serotonin receptors to enhance the release of neurotransmitters such as dopamine and noradrenaline. This dual action not only helps in treating major depressive disorders but also in managing anxiety and circadian rhythm disruptions . Studies have demonstrated that it effectively induces a phase advance in sleep patterns, making it beneficial for patients with delayed sleep phase syndrome .

The synthesis of Agomelatine Acetic Acid typically involves several key steps:

  • Starting Material: The synthesis begins with 7-methoxy-1-tetralone.
  • Formation of Naphthalene Derivative: This precursor undergoes further reactions to introduce the naphthalene structure.
  • Acylation: The final step involves acylation to form the acetamide structure, yielding Agomelatine Acetic Acid.
  • Crystallization: The compound can be crystallized into stable forms which are essential for pharmaceutical applications .

Agomelatine Acetic Acid is primarily used in:

  • Treatment of Major Depression: Approved for use in Europe and Australia.
  • Management of Sleep Disorders: Particularly effective for patients suffering from insomnia related to depression.
  • Potential Use in Anxiety Disorders: Due to its anxiolytic properties arising from its unique receptor interactions .

Interaction studies have highlighted the pharmacokinetic properties of Agomelatine Acetic Acid, revealing that it is extensively metabolized by hepatic cytochrome P450 enzymes, particularly CYP1A2. This metabolic pathway can lead to significant inter-individual variability in drug response, emphasizing the importance of personalized medicine approaches when prescribing this compound. Additionally, it does not significantly alter serotonin levels in synaptic clefts, differentiating its mechanism from traditional antidepressants like selective serotonin reuptake inhibitors .

Agomelatine Acetic Acid shares structural similarities with several compounds that target melatonin and serotonin receptors. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
MelatoninAgonist at MT1 and MT2 receptorsEndogenous hormone; shorter half-life
SertralineSelective serotonin reuptake inhibitorPrimarily affects serotonin levels
FluoxetineSelective serotonin reuptake inhibitorDifferent receptor profile; more side effects
TrazodoneSerotonin antagonist/reuptake inhibitorSedative properties; different receptor target

Agomelatine Acetic Acid's unique combination of melatonergic agonism and serotonin antagonism provides a distinct therapeutic profile that sets it apart from traditional antidepressants, making it a valuable option for treating mood disorders while minimizing common side effects such as sexual dysfunction .

Agomelatine acetic acid originated from efforts to optimize the pharmacokinetic profile of agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide), first synthesized in the early 2000s by Servier Laboratories. The parent compound emerged from systematic structural modifications of melatonin, replacing the indole ring with a naphthalene system to enhance receptor binding specificity. Key milestones include:

  • 2005: Initial European regulatory submission highlighting agomelatine's novel mechanism of action
  • 2009: European Medicines Agency approval for major depressive disorder treatment
  • 2011: Discovery of cocrystalline forms with acetic acid through X-ray diffraction studies

The synthesis pathway involves five critical steps from ethyl-2-(7-methoxynaphthalen-1-yl)acetate, achieving a 63% overall yield through optimized reduction, mesylation, azidation, and acetylation reactions. Cocrystallization with acetic acid was serendipitously observed during polymorph screening, where acetic acid molecules inserted between agomelatine molecules formed stable helical chains via hydrogen bonding.

Table 1: Agomelatine vs. Agomelatine Acetic Acid Properties

PropertyAgomelatine Form IIAgomelatine Acetic Acid
Melting Point (°C)108–11096–98
Aqueous Solubility (mg/mL)0.120.25
Crystal SystemMonoclinicTriclinic
Hydrogen Bond NetworkC=O···H-NC=O···HOOC-CH3

Data derived from single-crystal X-ray analyses.

Structural Evolution Through Cocrystallization

The cocrystallization process fundamentally alters molecular packing without modifying agomelatine's covalent structure. Acetic acid molecules occupy interstitial spaces between agomelatine dimers, creating:

  • Helical Supramolecular Architecture: Alternating right- and left-handed helices stabilized by O-H···O hydrogen bonds between acetic acid carbonyl groups and agomelatine amide protons
  • Enhanced Dissolution Kinetics: 108% increase in intrinsic dissolution rate compared to pure agomelatine due to reduced lattice energy
  • Stability Improvements: Resistance to polymorphic transition under accelerated stability conditions (40°C/75% RH)

This structural modification addressed formulation challenges associated with agomelatine's poor aqueous solubility while preserving its pharmacological activity.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

218.094294304 g/mol

Monoisotopic Mass

218.094294304 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

Explore Compound Types